molecular formula C7H9NOS B2654309 2-Amino-5-(methylthio)phenol CAS No. 883840-03-7

2-Amino-5-(methylthio)phenol

Cat. No.: B2654309
CAS No.: 883840-03-7
M. Wt: 155.22
InChI Key: UPDKZDDTRGHBIG-UHFFFAOYSA-N
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Description

2-Amino-5-(methylthio)phenol is an organic compound with the molecular formula C7H9NOS. It is characterized by the presence of an amino group (-NH2) and a methylthio group (-SCH3) attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-5-(methylthio)phenol, is reacted with ammonia or an amine under controlled conditions .

Industrial Production Methods: Industrial production methods for 2-Amino-5-(methylthio)phenol may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(methylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Amino-5-(methylthio)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-(methylthio)phenol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial properties could be due to its interaction with microbial cell membranes or enzymes, leading to disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-(methylthio)phenol is unique due to the presence of both amino and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-amino-5-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDKZDDTRGHBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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